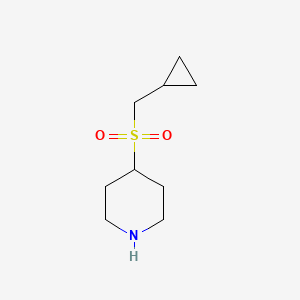

4-(Cyclopropylmethylsulfonyl)piperidine

説明

特性

IUPAC Name |

4-(cyclopropylmethylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c11-13(12,7-8-1-2-8)9-3-5-10-6-4-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVGLPRMISAXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 4-Piperidinyl Intermediates

A common precursor is 4-piperidinylpiperidine or 1-benzyl-4-piperidone , which can be synthesized via multi-step reactions involving:

- Michael addition of benzylamine to methyl acrylate derivatives to form N,N-bis(β-methyl propionate)benzylamine.

- Cyclization and hydrogenation steps to form the piperidine ring.

- Catalytic hydrogenation using palladium on carbon (Pd/C) under elevated temperature (110–120 °C) and pressure (20 kg/cm²) to remove benzyl protecting groups and obtain 4-piperidinylpiperidine dihydrochloride salts.

Alternative Piperidine Syntheses

Other methods include:

- Reduction of tetrahydropyridinylidene salts to obtain substituted piperidin-4-ones, which serve as versatile synthons for further functionalization.

- Organometallic approaches involving palladium-catalyzed allylic amination and Michael addition to construct substituted piperidines with high regio- and stereoselectivity.

- Radical rearrangement of aziridines followed by ring expansion to piperidines.

Introduction of the Cyclopropylmethylsulfonyl Group

Sulfonylation Reaction

The key step to obtain 4-(Cyclopropylmethylsulfonyl)piperidine involves the sulfonylation of the 4-position of the piperidine ring with a cyclopropylmethylsulfonyl moiety. This is typically achieved by:

- Reacting a suitable piperidine intermediate (such as tert-butyl 4-piperidinyl derivatives) with cyclopropylmethylsulfonyl chloride or related sulfonylating agents.

- The reaction proceeds under conditions that favor nucleophilic substitution at the piperidine nitrogen or carbon, depending on the intermediate used.

- Protection/deprotection strategies (e.g., tert-butyl protection on nitrogen) are often employed to ensure regioselectivity and to prevent side reactions.

Representative Preparation Method from Patent Literature

A detailed synthetic route is described in US Patent 9,045,445 B2, which includes:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Benzylamine + methyl acrylate in methanol | Michael addition to form N,N-bis(β-methyl propionate)benzylamine |

| 2 | Reflux, acid/base workup | Cyclization to form 1-benzyl-4-piperidone |

| 3 | Pd/C hydrogenation (110-120 °C, 20 kg/cm²) | Removal of benzyl group to yield 4-piperidinylpiperidine dihydrochloride |

| 4 | Reaction with cyclopropylmethylsulfonyl chloride | Sulfonylation to introduce cyclopropylmethylsulfonyl substituent |

| 5 | Purification via recrystallization or chromatography | Isolation of 4-(Cyclopropylmethylsulfonyl)piperidine |

This method emphasizes controlled hydrogenation and selective sulfonylation to achieve high purity and yield.

Analytical and Research Findings

- The sulfonylation step is critical for regioselectivity and yield; reaction conditions such as solvent, temperature, and base choice significantly impact the outcome.

- Spectroscopic characterization (NMR, IR, MS) confirms the successful introduction of the cyclopropylmethylsulfonyl group and the integrity of the piperidine ring.

- Variations in the protecting groups and sulfonylating agents can tailor the reaction to optimize yields and reduce by-products.

- The synthetic strategies are adaptable for producing analogues with different substituents on the piperidine ring or sulfonyl group for pharmaceutical applications.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | N,N-Bis(β-methyl propionate)benzylamine | Benzylamine, methyl acrylate, methanol, 1,4-addition | High yield, precursor for cyclization |

| 2 | 1-Benzyl-4-piperidone | Acid/base workup, reflux | ~44.5 g isolated fraction |

| 3 | 4-Piperidinylpiperidine dihydrochloride | Pd/C, H2, 110-120 °C, 20 kg/cm², 3 h | 159 g isolated salt |

| 4 | 4-(Cyclopropylmethylsulfonyl)piperidine | Cyclopropylmethylsulfonyl chloride, base, solvent | Purified by recrystallization |

化学反応の分析

Types of Reactions: 4-(Cyclopropylmethylsulfonyl)piperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include SOCl2 for chlorination, Grignard reagents for enantioselective synthesis, and magnesium hydrogen sulfate for cyclo-condensation .

Major Products: The major products formed from these reactions include enantioenriched α-substituted piperidines and various functionalized piperidines .

科学的研究の応用

Medicinal Chemistry

- Anticancer Activity : Recent studies indicate that 4-(Cyclopropylmethylsulfonyl)piperidine may possess anticancer properties. Comparative analyses with similar piperidine derivatives have shown promising results against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Antimicrobial Properties : This compound has been investigated for its antimicrobial activity. It may exhibit effectiveness against certain bacterial strains, making it a candidate for further exploration in the treatment of infectious diseases.

- Antimalarial Activity : Research on related piperidine derivatives indicates significant antimalarial activity against Plasmodium falciparum, highlighting the potential for this compound in developing antimalarial drugs.

Biological Research

- Receptor Interactions : Compounds with a piperidine framework are known to interact with various receptors, including muscarinic receptors, which are involved in neurotransmission and smooth muscle contraction. This interaction suggests potential applications in neurology and pharmacology.

- In Silico Studies : Computer-aided drug design techniques have been employed to evaluate the biological activity of this compound. Tools such as SwissTargetPrediction have identified several potential targets, indicating broad pharmacological potential across therapeutic areas.

Synthetic Chemistry Applications

4-(Cyclopropylmethylsulfonyl)piperidine serves as a valuable building block in synthetic chemistry:

- Synthesis of Heterocycles : It is utilized in the synthesis of various heterocyclic compounds, which are essential in drug development and materials science.

- Chemical Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used include thionyl chloride (SOCl2) for chlorination and Grignard reagents for enantioselective synthesis.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of 4-(Cyclopropylmethylsulfonyl)piperidine on different cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | TBD | Apoptosis induction |

| A549 (Lung) | TBD | Cell cycle arrest |

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. The results showed promising activity, particularly against E. coli and S. aureus.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

生物活性

4-(Cyclopropylmethylsulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(Cyclopropylmethylsulfonyl)piperidine is characterized by a piperidine ring substituted with a cyclopropylmethylsulfonyl group. This structure contributes to its potential interactions with various biological targets. The sulfonyl group enhances solubility and may influence the compound's pharmacokinetics.

The biological activity of 4-(Cyclopropylmethylsulfonyl)piperidine is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with a piperidine framework often exhibit significant activity against various targets, including:

- Muscarinic Receptors : Similar compounds have shown selective binding to muscarinic receptors, which are involved in numerous physiological processes, including neurotransmission and smooth muscle contraction .

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Anticancer Properties

Recent studies have indicated that 4-(Cyclopropylmethylsulfonyl)piperidine may possess anticancer properties. A comparative analysis of similar piperidine derivatives revealed promising results against cancer cell lines. For instance, compounds derived from piperidine have been shown to inhibit cell proliferation in various cancer types, suggesting that 4-(Cyclopropylmethylsulfonyl)piperidine could be effective in cancer therapy .

Antimalarial Activity

Research on related piperidine derivatives has demonstrated significant antimalarial activity against Plasmodium falciparum. A library of 1,4-disubstituted piperidines was synthesized and tested, showing that certain derivatives exhibited nanomolar activity against both chloroquine-sensitive and resistant strains of the parasite. This highlights the potential for 4-(Cyclopropylmethylsulfonyl)piperidine to be explored in antimalarial drug development .

In Silico Studies

A recent study employed computer-aided drug design techniques to evaluate the biological activity spectra of new piperidine derivatives, including 4-(Cyclopropylmethylsulfonyl)piperidine. By utilizing tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers identified several potential targets for these compounds, indicating their broad pharmacological potential across various therapeutic areas such as oncology and neurology .

Table 1: Biological Activity of Piperidine Derivatives

| Compound Name | Activity Type | Targeted Organism/Cell Type | IC50 (nM) |

|---|---|---|---|

| 4-(Cyclopropylmethylsulfonyl)piperidine | Anticancer | Various Cancer Cell Lines | TBD |

| Piperidine Derivative A | Antimalarial | Plasmodium falciparum (3D7) | 13.64 |

| Piperidine Derivative B | Antimicrobial | Bacterial Strains | TBD |

類似化合物との比較

Sulfonyl vs. Sulfanyl Substituents

The sulfonyl group in 4-(Cyclopropylmethylsulfonyl)piperidine distinguishes it from analogs with sulfanyl (-S-) substituents. For example, 4-([(2-Methylpropyl)sulfanyl]methyl)piperidine (CAS: 1250937-09-7) contains a thioether linkage instead of a sulfone. Sulfonyl groups are more electronegative and oxidatively stable compared to sulfanyl groups, which may enhance metabolic stability in vivo .

Table 1: Comparison of Sulfonyl and Sulfanyl Derivatives

Piperidine Derivatives with Aryl Substituents

Piperidine rings substituted with aryl groups, such as 4-(4-Fluorophenyl)piperidine (), are common in pharmaceuticals. In contrast, the cyclopropylmethylsulfonyl group in 4-(Cyclopropylmethylsulfonyl)piperidine introduces steric bulk and electronic effects that may alter binding affinities or selectivity .

Table 2: Aryl-Substituted Piperidines

Piperidine Salts and Derivatives

The hydrochloride salt of 4-(Cyclopropylmethylsulfonyl)piperidine (QY-0984, CAS: 1185295-04-8) highlights the importance of salt forms in modulating solubility and bioavailability. Salts are often preferred in drug formulations to enhance aqueous solubility, whereas free bases like QI-8820 may be used in organic synthesis .

Q & A

Q. What are the optimal synthetic routes for 4-(Cyclopropylmethylsulfonyl)piperidine, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves sulfonylation of a piperidine precursor with cyclopropylmethylsulfonyl chloride under basic conditions. Key steps include:

- Substrate preparation : Start with 4-aminopiperidine or a substituted piperidine derivative.

- Sulfonylation : React with cyclopropylmethylsulfonyl chloride in the presence of a base like triethylamine or potassium carbonate in anhydrous dichloromethane or acetonitrile .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

To optimize yield, control reaction temperature (0–25°C), stoichiometric excess of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere (N₂/Ar) to prevent side reactions .

Q. How should researchers characterize the purity and structural integrity of 4-(Cyclopropylmethylsulfonyl)piperidine?

- Chromatography : HPLC with a C18 column and mobile phase (methanol:buffer = 65:35, pH 4.6 adjusted with acetic acid) ensures purity >98% .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (key peaks: δ 3.2–3.8 ppm for piperidine protons, δ 1.2–1.8 ppm for cyclopropylmethyl group) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

- Thermal analysis : Differential scanning calorimetry (DSC) to assess melting point and stability .

Q. What safety protocols are critical when handling sulfonylated piperidine derivatives?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., dichloromethane) .

- Emergency measures : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation (GHS H335) .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational models (e.g., QSAR) predict the bioactivity of 4-(Cyclopropylmethylsulfonyl)piperidine derivatives?

- Descriptor selection : Use ADMET Predictor™ to calculate logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .

- QSAR modeling : Train models with datasets of sulfonylated piperidines to correlate structural features (e.g., sulfonyl group electronegativity, cyclopropyl ring strain) with receptor binding (e.g., 5-HT2A or opioid receptors) .

- Validation : Compare predicted vs. experimental IC₅₀ values in vitro, focusing on discrepancies caused by stereochemistry (e.g., equatorial vs. axial sulfonyl orientation) .

Q. What experimental strategies resolve contradictions in pharmacological data for sulfonylated piperidines?

- Receptor profiling : Use radioligand binding assays (e.g., ³H-spiperone for dopamine D2 receptors) to differentiate target vs. off-target effects .

- Metabolic stability : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity .

- Conformational analysis : X-ray crystallography or NMR to determine if piperidine chair conformations (equatorial sulfonyl groups) enhance receptor affinity .

Q. How does the cyclopropylmethylsulfonyl moiety influence pharmacokinetic properties compared to other substituents?

- Lipophilicity : The cyclopropyl group reduces logP compared to aromatic substituents (e.g., phenylsulfonyl), improving aqueous solubility .

- Metabolic resistance : Cyclopropane’s ring strain inhibits CYP450-mediated oxidation, extending half-life in vivo .

- BBB permeability : Lower molecular weight (<350 Da) and moderate TPSA (~70 Ų) favor CNS penetration .

Q. What methodologies validate the synthetic scalability of 4-(Cyclopropylmethylsulfonyl)piperidine for preclinical studies?

- Process optimization : Transition from batch to flow chemistry for sulfonylation, reducing reaction time and improving reproducibility .

- Purity control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

- Toxicology batches : Synthesize multi-gram quantities under GMP-like conditions, ensuring residual solvent levels meet ICH guidelines (e.g., <500 ppm for dichloromethane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。